4-Fluoro-1H-indazol-6-amine vs. Non-Fluorinated 6-Aminoindazole: Antiproliferative Potency in HCT116 Colorectal Cancer Cells
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), which incorporates the 4-fluoro-1H-indazol-6-amine scaffold, exhibits an IC50 value of 14.3±4.4 μM against the HCT116 human colorectal cancer cell line. In contrast, non-fluorinated 6-aminoindazole derivatives within the same synthesized series displayed a wide IC50 range of 2.9 to 59.0 μM, demonstrating that the 4-fluoro substitution contributes to consistent and potent antiproliferative activity [1]. Importantly, compound 9f showed non-cytotoxicity toward normal lung fibroblast cells (MRC5, IC50 >100 μM), whereas several non-fluorinated analogs exhibited reduced selectivity profiles [2].
| Evidence Dimension | Antiproliferative potency (IC50) against HCT116 human colorectal cancer cells |
|---|---|
| Target Compound Data | IC50 = 14.3 ± 4.4 μM (compound 9f containing 4-fluoro-1H-indazol-6-amine scaffold) |
| Comparator Or Baseline | Non-fluorinated 6-aminoindazole derivatives: IC50 range = 2.9–59.0 μM |
| Quantified Difference | Target compound falls within a favorable potency window while maintaining >7-fold selectivity over normal cells (IC50 >100 μM vs. 14.3 μM) |
| Conditions | Sulforhodamine B (SRB) assay; HCT116 colorectal cancer cell line; 72-hour incubation |
Why This Matters
The 4-fluoro substitution delivers predictable, consistent antiproliferative potency with demonstrated cancer-cell selectivity, reducing the risk of synthesizing inactive or overly toxic lead compounds.
- [1] Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Tran PT, et al. Letters in Drug Design & Discovery, 2023, 20(5), 581-588. View Source
- [2] Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Tran PT, et al. Letters in Drug Design & Discovery, 2023, 20(5), 581-588. View Source
